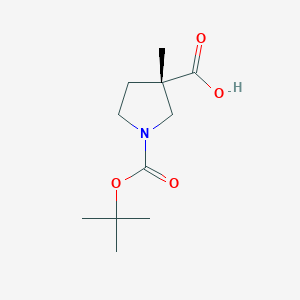

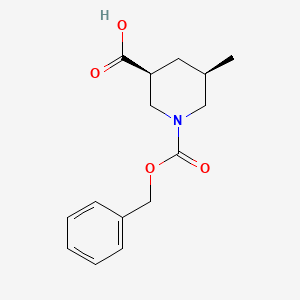

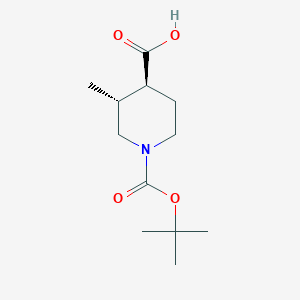

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid

説明

“(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

The synthesis of compounds containing a Boc group involves the use of di-tert-butyl dicarbonate (Boc2O) . The amine attacks a carbonyl site on Boc2O, resulting in tert-butyl carbonate leaving as a leaving group . This reaction can be carried out under solvent-free conditions .Molecular Structure Analysis

The molecular structure of the Boc group is represented by the formula C5H9O2 . It has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis

The Boc group can be removed from the molecule through a process known as deprotection . This involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation, and decarboxylation of the resulting carbamic acid .Physical And Chemical Properties Analysis

The Boc group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . It is a component of many organic compounds and plays a crucial role in their chemical reactions .科学的研究の応用

- A fascinating mechanism involving dynamic kinetic resolution has been proposed for this compound. By forming N-tert-butoxycarbonyl-thiazolidine carboxylic acid, it enables the selective synthesis of specific enantiomers . This mechanism relies on intramolecular hydrogen bonding and nucleophilic substitution reactions. Researchers can leverage this process for asymmetric synthesis and chiral separation.

- Derivatives of N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid exhibit promising antibacterial properties. These compounds have demonstrated better activity against bacterial strains compared to related (2RS)-arylthiazolidine-(4R)-carboxylic acid derivatives . Understanding their mode of action and optimizing their structure could lead to novel antibacterial agents.

- Tertiary butyl esters find extensive applications in synthetic organic chemistry. Researchers have developed a direct method for introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems . This streamlined approach enhances the synthesis of esters, which are essential building blocks in drug discovery and materials science.

- The unique reactivity pattern of the crowded tert-butyl group is noteworthy. It plays a crucial role in chemical transformations, biosynthetic pathways, and biodegradation processes . Researchers explore its influence on reaction mechanisms, stability, and selectivity in diverse contexts.

Dynamic Kinetic Resolution in Organic Synthesis

Antibacterial Activities

Tertiary Butyl Ester Synthesis

Crowded Tert-Butyl Group Reactivity

作用機序

Target of Action

The tert-butoxycarbonyl (boc) group is known to be a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The compound’s mode of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This mechanism of action could be widely applied in the organic syntheses of particular enantiomers .

Biochemical Pathways

The boc group plays a significant role in organic synthesis, where it protects functional groups from unwanted reactions .

Pharmacokinetics

The boc group is known to be removed under acidic conditions . This suggests that the compound’s bioavailability could be influenced by the pH of the environment.

Result of Action

The primary result of the compound’s action is the protection of functional groups during organic synthesis . This allows for chemoselectivity in subsequent reactions .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The Boc group is known to be removed under acidic conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by the acidity of the environment.

将来の方向性

The use of the Boc group in organic synthesis continues to be a topic of research . For example, methods for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid have been described . This extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

特性

IUPAC Name |

(3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLBJDMWGRKALK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-(cbz-amino)imidazo[1,2-A]pyridine](/img/structure/B3111177.png)

![N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride](/img/structure/B3111220.png)

![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B3111296.png)